(1E)-N-[3-(4-chlorophenyl)oxadiazol-3-ium-5-yl]-1-methoxymethanimidate
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Overview
Description
(1E)-N-[3-(4-chlorophenyl)oxadiazol-3-ium-5-yl]-1-methoxymethanimidate is a complex organic compound featuring a chlorophenyl group attached to an oxadiazole ring, which is further linked to a methoxymethanimidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-[3-(4-chlorophenyl)oxadiazol-3-ium-5-yl]-1-methoxymethanimidate typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, often using chlorobenzene as a starting material.
Methoxymethanimidate Formation: This step involves the reaction of the oxadiazole intermediate with methoxymethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are effective in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the methoxymethanimidate group.
Reduction: Amines and alcohols derived from the oxadiazole ring.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-N-[3-(4-chlorophenyl)oxadiazol-3-ium-5-yl]-1-methoxymethanimidate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
Biologically, this compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls. It is also being studied for its cytotoxic effects on cancer cells .
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory and anticancer agents. Their ability to interact with specific molecular targets makes them promising candidates for drug development .
Industry
Industrially, this compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity under various conditions .
Mechanism of Action
The mechanism of action of (1E)-N-[3-(4-chlorophenyl)oxadiazol-3-ium-5-yl]-1-methoxymethanimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1,2,4-oxadiazole: Similar in structure but lacks the methoxymethanimidate group.
4-chlorophenyl-1,3,4-oxadiazole: Another oxadiazole derivative with different substitution patterns.
5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid: Contains a carboxylic acid group instead of the methoxymethanimidate group.
Uniqueness
The uniqueness of (1E)-N-[3-(4-chlorophenyl)oxadiazol-3-ium-5-yl]-1-methoxymethanimidate lies in its combination of the oxadiazole ring with the methoxymethanimidate group, providing a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8ClN3O3 |
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Molecular Weight |
253.64 g/mol |
IUPAC Name |
(1E)-N-[3-(4-chlorophenyl)oxadiazol-3-ium-5-yl]-1-methoxymethanimidate |
InChI |
InChI=1S/C10H8ClN3O3/c1-16-10(15)12-9-6-14(13-17-9)8-4-2-7(11)3-5-8/h2-6H,1H3 |
InChI Key |
OJPGNBLEKYCLBE-UHFFFAOYSA-N |
Isomeric SMILES |
CO/C(=N/C1=C[N+](=NO1)C2=CC=C(C=C2)Cl)/[O-] |
Canonical SMILES |
COC(=NC1=C[N+](=NO1)C2=CC=C(C=C2)Cl)[O-] |
Origin of Product |
United States |
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